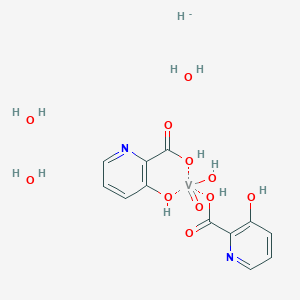
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is a complex chemical compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes vanadium, a transition metal, and 3-hydroxypyridine-2-carboxylic acid, a derivative of pyridine The trihydrate form indicates that the compound includes three molecules of water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate typically involves the reaction of vanadium compounds with 3-hydroxypyridine-2-carboxylic acid under controlled conditions. One common method involves dissolving vanadium pentoxide in an acidic medium, followed by the addition of 3-hydroxypyridine-2-carboxylic acid. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually isolated by crystallization, and the trihydrate form is obtained by recrystallization from water .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in the pyridine ring can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Vanadium oxides and hydroxylated derivatives.
Reduction: Reduced vanadium species and modified pyridine derivatives.
Substitution: Halogenated or nucleophile-substituted pyridine compounds.
Scientific Research Applications
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting phosphatases.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate involves its interaction with molecular targets such as enzymes. The vanadium center can mimic phosphate groups, allowing the compound to inhibit phosphatases by binding to their active sites. This inhibition can disrupt various cellular signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: A simpler derivative of pyridine without the vanadium center.
Vanadium oxides: Compounds containing vanadium in various oxidation states but lacking the organic pyridine component.
Hydroxyvanadium complexes: Other complexes containing vanadium and hydroxyl groups but with different organic ligands.
Uniqueness
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is unique due to its combination of a transition metal (vanadium) with an organic ligand (3-hydroxypyridine-2-carboxylic acid) and its trihydrate form. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H18N2O11V- |
|---|---|
Molecular Weight |
417.22 g/mol |
IUPAC Name |
hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;+1;-1/p-1 |
InChI Key |
KKEKPAVATUVHPN-UHFFFAOYSA-M |
Canonical SMILES |
[H-].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


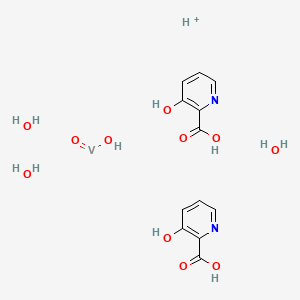
![5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780522.png)
![(7E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780527.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780528.png)
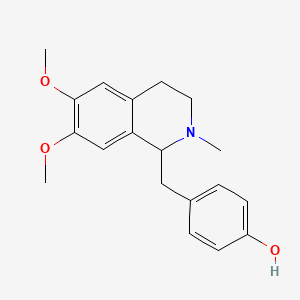
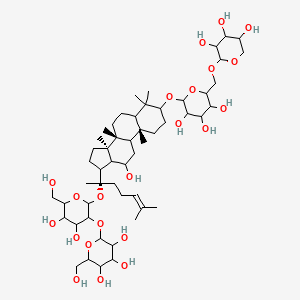

![(1S,3E,5R,6S,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780559.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780571.png)
![(2S,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,4R,4aR,6bR,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780574.png)
![(2S,3R,4R,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780578.png)
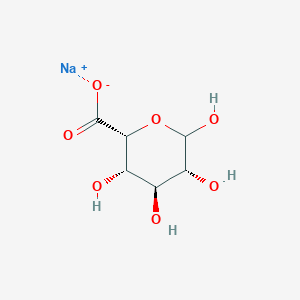
![2-[2-[[(4R,6aR,6bS,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780591.png)
